Core Molecular Identity and Physicochemical Properties
Core Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to Ethyl Isopropyl Sulfide (CAS 5145-99-3)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on ethyl isopropyl sulfide. It delves into the compound's fundamental properties, synthesis, analytical characterization, chemical reactivity, and key applications, grounding all information in established scientific principles and validated methodologies.
Ethyl isopropyl sulfide, systematically named 2-(ethylsulfanyl)propane, is an aliphatic thioether with the chemical formula C₅H₁₂S.[1] It belongs to the organosulfur class of compounds, specifically dialkylthioethers, characterized by a sulfur atom covalently bonded to two distinct alkyl groups—an ethyl and an isopropyl group.[2][3] This structure imparts specific physical and chemical characteristics vital to its handling and application. The compound is a colorless to nearly colorless liquid under standard conditions and possesses a distinctive, sulfurous odor.[1] It has been identified as a naturally occurring volatile compound in ginger (Zingiber officinale).[4][5]
Key identifiers and structural representations are crucial for unambiguous documentation in research and regulatory contexts.
Diagram 1: Molecular Structure of Ethyl Isopropyl Sulfide
A 2D representation of 2-(ethylsulfanyl)propane.
The physical properties of ethyl isopropyl sulfide are summarized below. These data are critical for designing experimental setups, purification procedures (like distillation), and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 5145-99-3 | [4] |
| Molecular Formula | C₅H₁₂S | [1] |
| Molecular Weight | 104.21 g/mol | [1] |
| IUPAC Name | 2-(ethylsulfanyl)propane | [4] |
| Synonyms | 2-(Ethylthio)propane, Isopropyl ethyl sulfide | [2] |
| Appearance | Colorless to almost colorless liquid | [1] |
| Boiling Point | 103 °C | [6] |
| Melting Point | -122.19 °C | [6] |
| Density | 0.83 g/cm³ (at 20 °C) | [6] |
| Refractive Index (n²⁰/D) | 1.4390 - 1.4430 | [6] |
| Flash Point | 5 °C | [6] |
| SMILES | CCSC(C)C | [1] |
| InChI Key | NZUQQADVSXWVNW-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of asymmetric thioethers like ethyl isopropyl sulfide is most commonly achieved via nucleophilic substitution, a cornerstone of organic synthesis. The Williamson ether synthesis, adapted for sulfur, provides a reliable and high-yielding route.
Causality in Synthesis Design
The chosen method involves the reaction of a thiol with an alkyl halide under basic conditions. The base (sodium hydroxide) is crucial as it deprotonates the ethanethiol (pKa ≈ 10.6) to form the much more nucleophilic sodium ethanethiolate. This thiolate then readily attacks the electrophilic secondary carbon of 2-bromopropane in an Sₙ2 reaction to form the thioether linkage. The use of sodium borohydride in the documented protocol is likely to reduce any disulfide impurities present in the starting ethanethiol, ensuring a clean reaction. The reaction is performed under a nitrogen atmosphere to prevent the oxidative side-reaction of the thiolate to form diethyl disulfide.
Diagram 2: Synthesis Scheme via Nucleophilic Substitution
Sₙ2 reaction pathway for the synthesis of ethyl isopropyl sulfide.
Validated Laboratory Synthesis Protocol
This protocol is adapted from a documented, high-yield procedure.
Materials:
-
Ethanethiol (62.13 g, 1.00 mol)
-
2-Bromopropane (135.29 g, 1.10 mol)
-
Sodium borohydride (1.89 g, 0.05 mol)
-
15 wt% Sodium hydroxide aqueous solution (346.67 g, 1.30 mol)
-
Nitrogen gas supply
-
500 mL four-necked flask, mechanical stirrer, thermometer, condenser, dropping funnel
-
Ice bath
Procedure:
-
System Setup: Assemble the four-necked flask with the stirrer, thermometer, and condenser. Ensure the system is under a positive pressure of nitrogen.
-
Thiolate Formation: To the flask, add ethanethiol and sodium borohydride. Cool the mixture to 5 °C using an ice bath.
-
Base Addition: Slowly add the 15 wt% sodium hydroxide solution via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes after addition is complete to ensure full formation of the sodium ethanethiolate solution.
-
Alkylation: Add the 2-bromopropane dropwise to the reaction mixture. An exothermic reaction will occur; control the addition rate to maintain the temperature between 20-30 °C.
-
Reaction Completion: After the addition is complete, heat the mixture to 40 °C and stir for 2 hours to drive the reaction to completion.
-
Workup and Purification: Cool the mixture to room temperature. The organic layer will separate from the aqueous layer. Separate the layers using a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation. The product is collected at its boiling point of 103 °C.
Expected Outcome: This method reportedly yields the product with a purity of >99.5% as determined by Gas Chromatography (GC).
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of ethyl isopropyl sulfide. The following sections detail the expected outcomes from key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic due to the molecule's asymmetry, resulting in four distinct proton environments.
| Proton Assignment | Multiplicity | Coupling Constant (J) | Chemical Shift (δ, ppm) |
| -S-CH (CH₃)₂ | Septet | 6.69 Hz | ~2.93 |
| -S-CH₂ CH₃ | Quartet | 7.38 Hz | ~2.55 |
| -CH(CH₃ )₂ | Doublet | 6.69 Hz | ~1.26 |
| -CH₂CH₃ | Triplet | 7.38 Hz | ~1.25 |
| Data sourced from ChemicalBook.[6] |
Interpretation: The downfield shifts of the methine (-CH-) and methylene (-CH₂-) protons are due to the deshielding effect of the adjacent electronegative sulfur atom. The splitting patterns are classic examples of the n+1 rule: the CH proton is split by the six equivalent protons of the two methyl groups into a septet, while the CH₂ protons are split by the adjacent three methyl protons into a quartet.
¹³C NMR Spectroscopy: The molecule contains four unique carbon atoms, which will give rise to four distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
| -S-C H(CH₃)₂ | 35 - 45 |
| -S-C H₂CH₃ | 25 - 35 |
| -CH(C H₃)₂ | 20 - 25 |
| -CH₂C H₃ | 10 - 15 |
| Ranges estimated based on standard thioether chemical shift data. |
Interpretation: Carbons directly attached to the sulfur atom (C-S) are deshielded and appear further downfield. The quaternary carbon of the isopropyl group is expected to be the most downfield, followed by the methylene carbon of the ethyl group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns. The cleavage patterns for thioethers are analogous to those of ethers, with α-cleavage being a dominant pathway.
| m/z | Ion Identity | Fragmentation Pathway |
| 104 | [M]⁺ | Molecular Ion |
| 89 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical from the isopropyl group |
| 75 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical |
| 61 | [CH₃CH₂S=CH₂]⁺ | Cleavage with rearrangement |
Diagram 3: Key Fragmentation Pathways in EI-MS
Dominant α-cleavage fragmentation of the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their absorption of specific frequencies of infrared light, which correspond to vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2970 - 2850 | C-H Stretch | sp³ C-H (Alkyl) |
| 1465 - 1450 | C-H Bend | CH₂ Scissoring |
| 1385 - 1365 | C-H Bend | CH₃ Bending (Umbrella) |
| 800 - 600 | C-S Stretch | Thioether |
| Data based on standard IR correlation tables.[3] |
Interpretation: The spectrum is dominated by aliphatic C-H stretching and bending vibrations. The C-S stretch is often weak and can be difficult to assign definitively in the complex fingerprint region (below 1500 cm⁻¹). The absence of strong absorptions for O-H (~3300 cm⁻¹), C=O (~1715 cm⁻¹), or C=C (~1650 cm⁻¹) groups is key to confirming the structure's purity.
Chemical Reactivity and Synthetic Utility
The sulfur atom in ethyl isopropyl sulfide is the center of its reactivity. The lone pairs of electrons on the sulfur make it nucleophilic and susceptible to oxidation.
Oxidation to Sulfoxide and Sulfone
Thioethers can be selectively oxidized to sulfoxides and further to sulfones using various oxidizing agents. This is a synthetically valuable transformation.
-
To Sulfoxide: Mild oxidizing agents like sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) can selectively produce ethyl isopropyl sulfoxide.
-
To Sulfone: Stronger oxidizing agents or an excess of H₂O₂, often with a catalyst like sodium tungstate or in a solvent like acetic acid, will fully oxidize the thioether to ethyl isopropyl sulfone.
S-Alkylation to Form Sulfonium Salts
As a nucleophile, the sulfur atom can attack electrophiles, such as alkyl halides, to form tertiary sulfonium salts.[1] These salts are themselves useful alkylating agents.[7]
Diagram 4: General Reactivity of Ethyl Isopropyl Sulfide
Key oxidative and nucleophilic reactions of thioethers.
Applications in Research and Industry
While not a large-scale industrial chemical, ethyl isopropyl sulfide serves critical roles in specialized areas.
Flavor and Fragrance Agent
Due to its potent sulfurous aroma, it is used in trace amounts as a flavoring agent in food and fragrance formulations to impart specific savory or complex notes.[6]
Chemical Intermediate and Research
It serves as a building block in organic synthesis and as a model compound for research into the properties and reactivity of organosulfur compounds.[6] Its simple, well-defined structure makes it ideal for studying reaction mechanisms or developing new synthetic methods.
Validated Application: Internal Standard in Chromatography
A primary and technically significant application is its use as an internal standard (IS) for the quantitative analysis of volatile sulfur compounds (VSCs) by Gas Chromatography (GC), particularly in the food and beverage industry.
Causality for Use as an Internal Standard: An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. Ethyl isopropyl sulfide fits this role perfectly for analyzing VSCs in beer or wine. Its volatility and chromatographic behavior are similar to key analytes like dimethyl sulfide (DMS) and thioacetates, ensuring it is extracted and analyzed with comparable efficiency. This similarity minimizes variations from sample preparation (e.g., purge-and-trap, SPME) and injection, leading to more accurate and precise quantification of the target compounds.
Protocol: Use as an Internal Standard for VSC Analysis in Beer
Objective: To accurately quantify dimethyl sulfide (DMS) in a beer sample using GC with a Sulfur Chemiluminescence Detector (SCD) and ethyl isopropyl sulfide as an internal standard.
Materials:
-
Beer sample, degassed
-
Ethyl isopropyl sulfide (IS) stock solution (e.g., 200 µg/mL in methanol)
-
Purge-and-trap concentrator coupled to a GC-SCD system
-
Helium carrier gas
Procedure:
-
Sample Preparation: Place a precise volume of the degassed beer sample (e.g., 5.0 mL) into a purge-and-trap sparging vessel.
-
Internal Standard Spiking: Add a small, precise volume of the ethyl isopropyl sulfide internal standard stock solution (e.g., 2.0 µL) directly into the beer sample in the sparger. This creates a known concentration of IS in the matrix.
-
Purge and Trap: Sparge the sample with inert gas (helium or nitrogen) for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 40 °C). Volatile compounds, including DMS and the IS, are swept from the sample onto a sorbent trap.
-
Desorption and Injection: Rapidly heat the trap to desorb the trapped compounds, which are then transferred by the carrier gas into the GC column.
-
Chromatographic Separation: Separate the compounds on a suitable capillary column (e.g., a DB-SULVUR column).
-
Detection and Quantification: Detect the sulfur-containing compounds using the SCD. Identify the peaks for DMS and ethyl isopropyl sulfide based on their retention times.
-
Calculation: Calculate the concentration of DMS using the ratio of the peak area of DMS to the peak area of the internal standard, referenced against a calibration curve prepared with known concentrations of DMS and a constant concentration of the IS.
Safety, Handling, and Toxicology
Proper safety protocols are mandatory when handling ethyl isopropyl sulfide due to its flammability and potential as an irritant.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable Liquid | 🔥 | H225: Highly flammable liquid and vapor |
| Skin Irritant | ❗ | H315: Causes skin irritation |
| Eye Irritant | ❗ | H319: Causes serious eye irritation |
| Data sourced from ECHA C&L Inventory.[4] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use explosion-proof electrical equipment.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.
-
Ground and bond containers when transferring material to prevent static discharge.[8]
Toxicology: Specific toxicological data for ethyl isopropyl sulfide is limited. However, dialkylthioethers as a class generally exhibit low to moderate toxicity.[6] The primary risks are associated with its flammability and irritant properties.
References
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PubChem. Ethyl isopropyl sulphide | C5H12S | CID 21228.[Link]
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FooDB. Showing Compound Ethyl isopropyl sulfide (FDB007797).[Link]
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Science of Synthesis. Product Class 15: Arylsulfonium Salts and Derivatives.[Link]
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PubMed Central (PMC). Synthetic Applications of Sulfonium Salts.[Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Google Patents.EP1022269A2 - Sulfonium salts and method of synthesis.
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University of Regensburg. Chemical shifts.[Link]
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University of California, Los Angeles. NMR Chemical Shifts.[Link]
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ResearchGate. Alkylation Reactions with Alkylsulfonium Salts.[Link]
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SpectraBase. Ethyl isopropyl sulfide.[Link]
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AIST. Spectral Database for Organic Compounds, SDBS.[Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]
-
Mol-Instincts. ETHYL ISOPROPYL SULFIDE 5145-99-3 wiki.[Link]
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The Good Scents Company. ethyl isopropyl sulfide, 5145-99-3.[Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]
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Oregon State University. 13C NMR Chemical Shifts.[Link]
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Michigan State University. Table of Characteristic IR Absorptions.[Link]
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Organic Syntheses. sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.[Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.[Link]
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